2-(Isopropoxymethyl)styrene
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Overview
Description
2-(Isopropoxymethyl)styrene is an organic compound with the molecular formula C12H16O. It consists of a styrene backbone with an isopropoxymethyl group attached to the second carbon of the styrene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropoxymethyl)styrene typically involves the alkylation of styrene with isopropoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-(Isopropoxymethyl)styrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Isopropoxymethyl)styrene has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique properties, such as improved thermal stability and mechanical strength.
Materials Science: The compound is utilized in the preparation of nanocomposites and advanced materials with specific functionalities.
Biological Research: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Isopropoxymethyl)styrene in polymerization involves free-radical polymerization. The compound undergoes initiation, propagation, and termination steps, leading to the formation of high molecular weight polymers. The initiator, such as benzoyl peroxide, decomposes to form free radicals that react with the styrene monomer, creating a polymer chain .
Comparison with Similar Compounds
Styrene: The parent compound, used widely in the production of polystyrene.
α-Methylstyrene: Similar in structure but with a methyl group instead of an isopropoxymethyl group.
p-Methylstyrene: Another derivative with a methyl group on the para position of the styrene ring.
Uniqueness: 2-(Isopropoxymethyl)styrene is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and allows for the synthesis of polymers with specific characteristics, making it valuable in advanced material applications .
Properties
Molecular Formula |
C12H16O |
---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-ethenyl-2-(propan-2-yloxymethyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-11-7-5-6-8-12(11)9-13-10(2)3/h4-8,10H,1,9H2,2-3H3 |
InChI Key |
ZNDOPQDFQKXFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C=C |
Origin of Product |
United States |
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